molecular formula C4H2O4Zn B13855307 zinc;but-2-enedioate

zinc;but-2-enedioate

Cat. No.: B13855307
M. Wt: 179.4 g/mol
InChI Key: HJSYJHHRQVHHMQ-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc;but-2-enedioate can be synthesized through the reaction of zinc oxide or zinc carbonate with fumaric acid. The reaction typically occurs in an aqueous medium and involves the following steps:

  • Dissolution of fumaric acid in water.
  • Addition of zinc oxide or zinc carbonate to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Filtration and drying of the resulting this compound precipitate.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow system to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Zinc;but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and carbon dioxide.

    Reduction: It can be reduced to form zinc metal and but-2-enedioic acid.

    Substitution: The zinc ion can be substituted with other metal ions in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Metal salts like copper sulfate or iron chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Zinc oxide and carbon dioxide.

    Reduction: Zinc metal and but-2-enedioic acid.

    Substitution: Corresponding metal fumarates and zinc salts.

Scientific Research Applications

Zinc;but-2-enedioate has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other zinc compounds and as a catalyst in organic reactions.

    Biology: The compound is studied for its potential role in zinc supplementation and its effects on biological systems.

    Medicine: this compound is investigated for its potential therapeutic properties, including its use in zinc-based treatments.

    Industry: It is used in the production of zinc-based materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of zinc;but-2-enedioate involves the release of zinc ions, which play crucial roles in various biological processes. Zinc ions act as cofactors for numerous enzymes and are involved in signal transduction, gene expression, and cellular metabolism. The compound’s effects are mediated through its interaction with zinc transporters and binding to specific molecular targets within cells.

Comparison with Similar Compounds

Similar Compounds

    Zinc acetate: Another zinc salt with similar applications but different chemical properties.

    Zinc sulfate: Commonly used in zinc supplementation and industrial applications.

    Zinc gluconate: Widely used in dietary supplements and pharmaceuticals.

Uniqueness

Zinc;but-2-enedioate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other zinc salts. Its unsaturated dicarboxylic acid moiety allows for unique interactions and applications in various fields.

Properties

IUPAC Name

zinc;but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSYJHHRQVHHMQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O4Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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